Triphenyl(4-propylcyclohexyl)phosphanium bromide
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Overview
Description
Triphenyl(4-propylcyclohexyl)phosphanium bromide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-propylcyclohexyl moiety, with bromide as the counterion. It is typically a white crystalline solid and is known for its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(4-propylcyclohexyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-propylcyclohexyl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phosphonium salt, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields . The product is typically purified through crystallization and drying under reduced pressure to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(4-propylcyclohexyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Triphenyl(4-propylcyclohexyl)phosphine oxide.
Reduction: Triphenyl(4-propylcyclohexyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenyl(4-propylcyclohexyl)phosphanium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of Triphenyl(4-propylcyclohexyl)phosphanium bromide involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing reaction rates . In biological systems, it can inhibit cholinesterases by binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Triphenyl(propyl)phosphonium bromide: Similar structure but with a propyl group instead of a 4-propylcyclohexyl group.
Trihexyl tetradecyl phosphonium bromide: A larger phosphonium salt used as a catalyst and extractant.
Uniqueness
Triphenyl(4-propylcyclohexyl)phosphanium bromide is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the 4-propylcyclohexyl group enhances its solubility in organic solvents and its ability to interact with various substrates in chemical reactions .
Properties
CAS No. |
628319-55-1 |
---|---|
Molecular Formula |
C27H32BrP |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
triphenyl-(4-propylcyclohexyl)phosphanium;bromide |
InChI |
InChI=1S/C27H32P.BrH/c1-2-12-23-19-21-27(22-20-23)28(24-13-6-3-7-14-24,25-15-8-4-9-16-25)26-17-10-5-11-18-26;/h3-11,13-18,23,27H,2,12,19-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZVJFBYQXADKGCQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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